molecular formula C12H14BrNO B15220128 1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one

1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one

Cat. No.: B15220128
M. Wt: 268.15 g/mol
InChI Key: HCJPVTMWAFOZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromophenyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with 3,5-dimethylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)-3,5-dimethylpyrrolidin-2-one
  • 1-(4-Chlorophenyl)-3,5-dimethylpyrrolidin-2-one
  • 1-(4-Fluorophenyl)-3,5-dimethylpyrrolidin-2-one

Uniqueness

1-(4-Bromophenyl)-3,5-dimethylpyrrolidin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen atoms

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-(4-bromophenyl)-3,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C12H14BrNO/c1-8-7-9(2)14(12(8)15)11-5-3-10(13)4-6-11/h3-6,8-9H,7H2,1-2H3

InChI Key

HCJPVTMWAFOZNO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C1=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.